molecular formula C64H77N13O6 B121858 Tripitramine CAS No. 152429-64-6

Tripitramine

Cat. No.: B121858
CAS No.: 152429-64-6
M. Wt: 1124.4 g/mol
InChI Key: YUJOQEAGGUIMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripitramine is a polymethylene tetraamine compound recognized for its high selectivity and potency as a competitive antagonist of muscarinic M₂ receptors. Initially characterized in the 1990s, it has become a pivotal pharmacological tool for studying M₂ receptor-mediated physiological processes. In vitro studies demonstrate its strong affinity for M₂ receptors in cardiac tissues (pA₂ values: 9.14–9.85 in atrial preparations), with significantly lower potency in peripheral tissues like the ileum and trachea (pA₂: 6.34–6.81) . Binding assays using cloned human muscarinic receptor subtypes (Hm1–Hm5) reveal a Ki value of 0.27 ± 0.02 nM for Hm2 (M₂), marking 24-fold selectivity over Hm4 (M₄), 142-fold over Hm3 (M₃), and 125-fold over Hm5 (M₅) . In vivo, this compound selectively blocks cardiac M₂ receptors at low doses (0.0202 µmol/kg IV) without affecting vascular M₃ receptors, underscoring its utility in dissecting receptor-specific pathways .

Preparation Methods

The synthesis of tripitramine involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Receptor Binding Interactions

Tripitramine exhibits high affinity for muscarinic M₂ receptors, functioning as a competitive antagonist. Key findings include:

  • pA₂ Values :

    Tissue/PreparationpA₂ ValueReceptor SubtypeSource
    Guinea pig left atrium9.14–9.85M₂
    Guinea pig ileum6.34–6.81M₃
    Rat cortexM₁ > M₂M₁/M₂
  • Selectivity Profile :
    this compound demonstrates 1,000-fold selectivity for M₂ over M₃ receptors, outperforming methoctramine in both potency and specificity . Its binding hierarchy is M₂ > M₁ > M₄ > M₃ .

Structural Modifications and Activity

The tetraamine backbone of this compound allows tunable receptor interactions through terminal nitrogen substitutions:

  • Diamine Diamide Analog (Tripinamide) :
    Replacing the tetraamine core with a diamine diamide structure (compound 14) retained M₂ affinity but altered lipophilicity .

    • Lipophilicity : this compound is ~100× more lipophilic than methoctramine, enhancing central nervous system penetration .

    • Receptor Affinity : Tripinamide maintained the hierarchy M₂ > M₁ > M₄ > M₃ , mirroring this compound’s profile .

Mechanistic Insights

  • Antagonism Kinetics :
    In guinea pig atria, this compound’s antagonism was surmountable at higher concentrations, suggesting a saturable uptake process .

  • Supra-Additive Effects :
    Combining this compound with atropine in ileum preparations produced enhanced antagonism, hinting at interdependent binding sites .

Cross-Reactivity

This compound’s specificity extends beyond muscarinic receptors:

  • Nicotinic Receptors :
    Inhibited frog rectus abdominis (pIC₅₀: 6.14) and rat duodenum neuronal (pIC₅₀: 4.87) subtypes .

  • Adrenoceptors/Histamine Receptors :
    No significant activity at α₁, α₂, β₁, H₁, or H₂ receptors .

Comparative Analysis

ParameterThis compoundMethoctramine
M₂ Selectivity (vs. M₃)1,000-fold100-fold
LipophilicityHighModerate
CNS PenetrationEnhancedLimited

Scientific Research Applications

Pharmacological Profile

Antimuscarinic Activity
Tripitramine has been characterized primarily for its ability to antagonize muscarinic receptors, particularly M2 subtypes. In vitro studies show that it exhibits potent competitive antagonism in various tissues:

  • Atria : In isolated atrial preparations from guinea pigs and rats, this compound demonstrated high potency with pA2 values ranging from 9.14 to 9.85, indicating strong receptor binding affinity .
  • Ileum and Trachea : The compound was significantly less potent in the ileum and tracheal tissues (pA2 values of 6.34 to 6.81), suggesting a selective action towards cardiac tissues compared to gastrointestinal or respiratory systems .

Mechanism of Action
this compound's mechanism involves competitive antagonism at muscarinic receptors. Notably, it interacts with multiple receptor sites, leading to unique pharmacodynamic profiles:

  • Interaction with Atropine : When combined with atropine, this compound exhibited competitive antagonism in atrial tissues but showed supra-additive effects in the guinea-pig ileum, indicating complex interactions at receptor sites .
  • Receptor Subtype Specificity : The compound has been shown to selectively inhibit M2 receptors while having lesser effects on M3 and other receptor types, making it a valuable tool for studying muscarinic receptor functions .

Clinical Implications

This compound's selectivity for M2 receptors has potential therapeutic implications, particularly in conditions where modulation of parasympathetic activity is beneficial:

  • Cardiovascular Research : Its ability to selectively block M2 receptors can provide insights into heart rate modulation and arrhythmias.
  • Respiratory Studies : Understanding its effects on airway smooth muscle can aid in developing treatments for conditions like asthma or chronic obstructive pulmonary disease (COPD).

Data Tables

The following tables summarize key findings from various studies on this compound's pharmacological effects:

Study Tissue Type pA2 Value Effect Observed
Left Atria9.14 - 9.85Competitive Antagonism
Right Atria9.14 - 9.85Competitive Antagonism
Ileum6.34 - 6.81Reduced Potency
Lung Strip7.91Non-M2 Mediated Contraction

Case Studies

Several documented studies illustrate the applications of this compound in research settings:

  • In Vitro Characterization : A study investigated the antimuscarinic effects of this compound in isolated atrial preparations and found it to be a potent antagonist at M2 receptors, significantly affecting cardiac contractility .
  • In Vivo Studies : Research demonstrated that this compound effectively blocked methacholine-induced contractions in guinea-pig lung strips, confirming its selective action on muscarinic receptors .
  • Comparative Analysis with Other Antagonists : this compound was compared with other muscarinic antagonists like methoctramine and showed superior selectivity for M2 receptors, making it a preferred choice for studying specific receptor interactions .

Mechanism of Action

Tripitramine exerts its effects primarily through its high affinity and selectivity for muscarinic M2 receptors. It acts as a competitive antagonist, binding to these receptors and inhibiting their activation by endogenous ligands. This inhibition leads to various physiological effects, including modulation of heart rate and gastrointestinal motility .

Comparison with Similar Compounds

Tripitramine’s pharmacological profile is distinct from other muscarinic antagonists in terms of receptor selectivity, potency, and off-target effects. Below is a detailed comparison with key analogs:

Methoctramine

Methoctramine, another M₂-preferring antagonist, shares structural similarities with this compound but exhibits lower selectivity. While this compound’s Ki for Hm2 is 0.27 nM, methoctramine shows a Ki of ~6.3 nM for M₂ receptors, with only 10-fold selectivity over M₁ and M₃ . In vivo, this compound (0.0202 µmol/kg) effectively blocks cardiac M₂ receptors in pithed rats, whereas methoctramine requires higher doses to achieve similar effects and may interfere with ganglionic M₁ receptors at therapeutic concentrations .

Himbacine and AF-DX 384

Himbacine and AF-DX 384 are classical M₂/M₄ antagonists. Binding studies show himbacine has moderate M₂ affinity (Ki: ~20 nM) but significant cross-reactivity with M₄ receptors. This compound outperforms these compounds in selectivity, particularly against M₃ and M₅ subtypes. For example, AF-DX 384 exhibits a 129-fold selectivity ratio between M₂ and M₅, whereas this compound achieves a 1250-fold selectivity ratio for M₂ over M₅ .

Pirenzepine

Pirenzepine, an M₁/M₄-selective antagonist, contrasts sharply with this compound. While pirenzepine’s KB for M₁ receptors is 166 nM, this compound’s KB for M₂ is 0.148 nM, yielding a selectivity ratio of 1121:1 in favor of M₂ . This makes this compound a superior choice for isolating M₂-mediated effects in complex tissues like the brain or heart.

Off-Target Effects

Unlike methoctramine or pirenzepine, this compound exhibits inhibitory activity at nicotinic receptors (pIC₅₀: 6.14 in frog rectus abdominis) and adrenergic receptors (α₁, α₂, β₁) at higher concentrations . These off-target effects, though weak compared to its M₂ antagonism, may limit its therapeutic use but remain negligible in research settings at low doses.

Table 1: Receptor Affinity Profiles of this compound and Comparators

Compound M₂ Ki (nM) M₁ Ki (nM) M₃ Ki (nM) M₄ Ki (nM) M₅ Ki (nM)
This compound 0.27 1.6 38.3 6.5 33.8
Methoctramine 6.3 63.1 100 10 >1000
AF-DX 384 20 50 100 15 2580
Pirenzepine 220 9.1 280 8.3 450

Table 2: In Vivo Selectivity in Pithed Rats

Compound Effective Dose (µmol/kg IV) Cardiac M₂ Blockade Vascular M₃ Blockade
This compound 0.0202 Yes No
Methoctramine 0.1 Partial Yes (at higher doses)

Biological Activity

Tripitramine, a polymethylene tetraamine, is primarily recognized for its potent antimuscarinic properties, particularly as a selective antagonist of the muscarinic acetylcholine M2 receptor. This compound has been the subject of various studies aimed at elucidating its pharmacological profile, receptor binding affinities, and potential therapeutic applications. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

Pharmacological Profile

1. Muscarinic Receptor Antagonism

This compound exhibits high affinity for the muscarinic M2 receptors, with a KiK_i value of 0.27 nM, which indicates strong binding capability. Its selectivity among muscarinic subtypes is notable:

Receptor SubtypeKiK_i (nM)Selectivity Ratio
M20.271
M11.585.9
M46.4124
M533.87125
M338.25142

This data demonstrates that this compound is significantly more selective for M2 receptors compared to other subtypes, making it a valuable tool in studying muscarinic receptor functions and potential treatments for conditions involving these receptors .

2. In Vitro Studies

In vitro studies have shown that this compound acts as a competitive antagonist for muscarinic receptors in various tissues:

  • Atrial Tissue : Exhibits pA2 values ranging from 9.14 to 9.85, indicating high potency.
  • Ileum and Trachea : Lower potency observed with pA2 values between 6.34 and 6.81.
  • Lung Tissue : The pA2 value of 7.91 suggests that contraction mechanisms may not solely involve M2 or M3 receptors .

1. Competitive Antagonism

This compound's competitive antagonism was further characterized through experiments combining it with atropine, revealing distinct interaction patterns depending on the tissue type:

  • In the left atria, the combination resulted in additive dose ratios, indicative of competitive action.
  • In the guinea-pig ileum, however, supra-additive antagonism was observed, suggesting that this compound may interact with an additional interdependent site beyond the primary receptor .

2. Selectivity in Receptor Binding

The selectivity of this compound extends beyond muscarinic receptors to include minimal inhibition of other receptor types such as:

  • Nicotinic receptors (pIC50 values of 6.14 for frog rectus abdominis and 4.87 for rat duodenum).
  • Limited interaction with adrenergic and histamine receptors .

Case Studies and Clinical Implications

While this compound has not been marketed for clinical use, its biological activity provides insights into potential applications in treating conditions associated with excessive cholinergic activity or dysregulation of autonomic functions.

Case Study Example : A study investigating the effects of this compound on heart rate modulation in animal models demonstrated its capacity to increase heart rate via selective antagonism of M2 receptors in the sinoatrial node . This suggests potential therapeutic roles in managing bradycardia or other heart rate disorders.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine Tripitramine’s receptor specificity, particularly its selectivity for M2 muscarinic receptors?

this compound’s receptor selectivity is established through competitive antagonism assays using agonists (e.g., acetylcholine) and subtype-specific antagonists (e.g., pirenzepine for M1/M4, this compound for M2). Key steps include:

  • Electrophysiological recordings in brain slice preparations to measure inhibition of glutamate release or calcium currents .
  • Calculation of antagonist dissociation constants (KB) using the equation: r = 1/[B] + KB, where r is the ratio of agonist IC50 values with/without antagonist .
  • Validation via comparison to established receptor affinity ratios (e.g., M2 vs. M1/M4 affinity ratios of 800:1–1250:1) .

Key Data from :

ParameterValue (Mean ± SD)
ACh IC50 (control)0.36 µM
ACh IC50 (+3 nM this compound)8.47 ± 2.4 µM
Calculated KB for this compound0.148 nM

Q. Which experimental models are most effective for studying this compound’s neuromodulatory effects?

  • Acute brain slice preparations : Used to preserve synaptic connectivity while allowing precise electrophysiological measurements of glutamate release or calcium currents in basal forebrain (BF) neurons .
  • Agonist-antagonist paired assays : Co-application of ACh and this compound to isolate M2-specific effects .
  • Synaptic release assays : Measurement of evoked excitatory postsynaptic currents (EPSCs) under varying pharmacological conditions .

Q. What are the standard concentrations and protocols for this compound in in vitro studies?

  • Working concentration : 3–100 nM for selective M2 inhibition, validated via dose-response curves .
  • Pre-treatment duration : 10–15 minutes pre-application to ensure receptor saturation .
  • Control experiments : Include pirenzepine (100 nM) to rule out M1/M4 cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor specificity across different tissue types?

  • Multi-method validation : Combine electrophysiology with radioligand binding assays (e.g., [<sup>3</sup>H]-N-methylscopolamine) to assess affinity in diverse tissues .
  • Genetic knockout models : Use M2 receptor knockout mice to confirm target specificity .
  • Computational docking studies : Predict this compound-receptor interactions using molecular dynamics simulations .
  • Framework application : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental design .

Q. What methodological considerations are critical for optimizing this compound’s in vivo dosing in behavioral studies?

  • Pharmacokinetic profiling : Measure plasma and brain tissue concentrations via LC-MS/MS after systemic administration .
  • Dose-response curves : Use logarithmic dosing (e.g., 0.1–10 mg/kg) to identify thresholds for M2-selective effects .
  • Ethical rigor : Adhere to protocols for participant selection and humane endpoints (per guidelines) .

Q. How does this compound’s functional selectivity impact studies of synaptic plasticity?

  • Paired-pulse facilitation (PPF) assays : Quantify changes in short-term plasticity pre/post-Tripitramine application .
  • Long-term potentiation (LTP) protocols : Test if M2 inhibition alters LTP induction in hippocampal slices .
  • Data interpretation : Distinguish presynaptic (M2-mediated) vs. postsynaptic effects by comparing EPSC kinetics .

Q. What statistical approaches are recommended for analyzing this compound’s cross-species pharmacodynamic variability?

  • Mixed-effects models : Account for interspecies variability in receptor expression and drug metabolism .
  • Bayesian inference : Estimate posterior probability distributions for parameters like IC50 and KB .
  • Reporting standards : Follow guidelines (e.g., report p-values, avoid >3 significant figures unless justified) .

Q. How can researchers address functional selectivity biases in this compound’s effects on G-protein-coupled receptor (GPCR) signaling?

  • Bias factor quantification : Use operational models to compare this compound’s efficacy in inhibiting Gi/o vs. β-arrestin pathways .
  • Pathway-specific assays : Measure cAMP inhibition (Gi/o) vs. ERK phosphorylation (β-arrestin) in transfected cell lines .
  • Data transparency : Disclose all assay conditions (e.g., temperature, transfection ratios) to ensure reproducibility .

Properties

CAS No.

152429-64-6

Molecular Formula

C64H77N13O6

Molecular Weight

1124.4 g/mol

IUPAC Name

11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83)

InChI Key

YUJOQEAGGUIMED-UHFFFAOYSA-N

SMILES

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9

Canonical SMILES

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9

Key on ui other cas no.

152429-64-6

Synonyms

tripitramine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.